Ethyl 2-(butylamino)-6-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(butylamino)-6-methylbenzoate is an organic compound belonging to the ester class. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound has a unique structure that makes it interesting for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(butylamino)-6-methylbenzoate can be synthesized through a series of chemical reactions. One common method involves the esterification of 2-(butylamino)-6-methylbenzoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically requires heating under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(butylamino)-6-methylbenzoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-(butylamino)-6-methylbenzoic acid and ethanol.
Reduction: Reduction of the ester can be achieved using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of the corresponding alcohol.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid (e.g., HCl) or base (e.g., NaOH) at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used.
Substitution: Various nucleophiles, such as halides or alkoxides, can be used under appropriate conditions.
Major Products Formed
Hydrolysis: 2-(butylamino)-6-methylbenzoic acid and ethanol.
Reduction: The corresponding alcohol.
Substitution: Depending on the nucleophile, different substituted products can be formed.
Scientific Research Applications
Ethyl 2-(butylamino)-6-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of fragrances, flavorings, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(butylamino)-6-methylbenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing the active 2-(butylamino)-6-methylbenzoic acid, which can interact with various enzymes and receptors in biological systems. The amino group may also play a role in binding to specific molecular targets, influencing the compound’s overall activity.
Comparison with Similar Compounds
Ethyl 2-(butylamino)-6-methylbenzoate can be compared with other similar compounds, such as:
Ethyl benzoate: Lacks the amino and methyl groups, making it less reactive in certain chemical reactions.
2-(butylamino)-benzoic acid: Lacks the ester group, affecting its solubility and reactivity.
Methyl 2-(butylamino)-benzoate: Similar structure but with a methyl ester group instead of an ethyl ester, which can influence its physical and chemical properties.
The unique combination of functional groups in this compound makes it distinct and valuable for various applications.
Properties
CAS No. |
90259-54-4 |
---|---|
Molecular Formula |
C14H21NO2 |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
ethyl 2-(butylamino)-6-methylbenzoate |
InChI |
InChI=1S/C14H21NO2/c1-4-6-10-15-12-9-7-8-11(3)13(12)14(16)17-5-2/h7-9,15H,4-6,10H2,1-3H3 |
InChI Key |
DATHCHCUAPEMSN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=CC=CC(=C1C(=O)OCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.